N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide
CAS No.: 514182-49-1
Cat. No.: VC21490691
Molecular Formula: C15H17N3O3S
Molecular Weight: 319.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 514182-49-1 |
|---|---|
| Molecular Formula | C15H17N3O3S |
| Molecular Weight | 319.4g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
| Standard InChI | InChI=1S/C15H17N3O3S/c1-9(19)10-4-6-11(7-5-10)17-13(20)8-12-14(21)18(3)15(16-2)22-12/h4-7,12H,8H2,1-3H3,(H,17,20) |
| Standard InChI Key | NYXHPFHXLCHMOS-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC)S2)C |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC)S2)C |
Introduction
Synthesis
Thiazolidine derivatives are typically synthesized through condensation reactions involving aldehydes and thiosemicarbazides or other suitable reactants. The synthesis process often involves multiple steps, including the formation of the thiazolidine ring and the introduction of specific functional groups.
Biological Activities of Thiazolidine Derivatives
Thiazolidine derivatives have been extensively studied for their biological activities, which include:
-
Antimicrobial Activity: Many thiazolidine derivatives exhibit potent antimicrobial activity against a range of bacteria and fungi. For example, compounds like N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides have shown significant antimicrobial properties .
-
Antifungal Activity: Some thiazolidine derivatives are effective against fungal pathogens, making them potential candidates for antifungal drugs .
Antimicrobial Activity Data
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7–21.4 | 21.4–40.2 |
| 4p | Not specified | Not specified |
| 3h | Not specified | Not specified |
Note: The table refers to compounds from a related study and not specifically to N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide.
Research Findings and Future Directions
While specific research findings on N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide are not available, the broader class of thiazolidine derivatives offers promising avenues for pharmaceutical research. Future studies could focus on synthesizing and evaluating the biological activities of this compound and its analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume